molecular formula C15H15BrClNO4 B6291681 Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate CAS No. 2306261-24-3

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate

Cat. No.: B6291681
CAS No.: 2306261-24-3
M. Wt: 388.64 g/mol
InChI Key: AYUKYHMBBNBEOC-UHFFFAOYSA-N
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Description

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate: is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Chlorination: The starting material, an indole derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 7 and 6 positions, respectively.

    Alkylation: The intermediate product is then subjected to alkylation with 3-methoxy-3-oxo-propyl bromide to introduce the 3-methoxy-3-oxo-propyl group at the 3 position.

    Esterification: Finally, the compound is esterified with methanol to form the methyl ester at the 2-carboxylate position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine and chlorine atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dehalogenated derivatives.

Scientific Research Applications

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy and ester groups, contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromo-6-chloro-1-methyl-indole-2-carboxylate
  • Methyl 7-bromo-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate
  • Methyl 6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate

Uniqueness

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO4/c1-18-13-8(4-6-10(17)12(13)16)9(5-7-11(19)21-2)14(18)15(20)22-3/h4,6H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUKYHMBBNBEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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